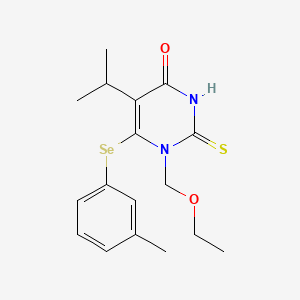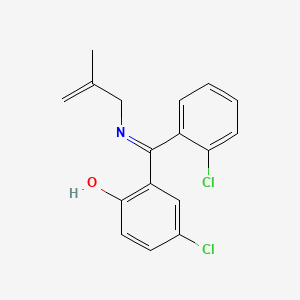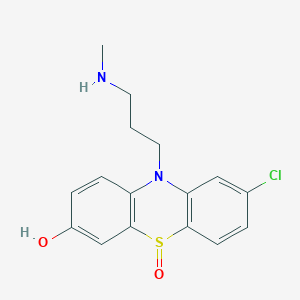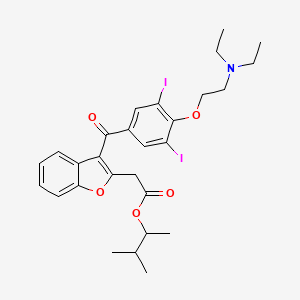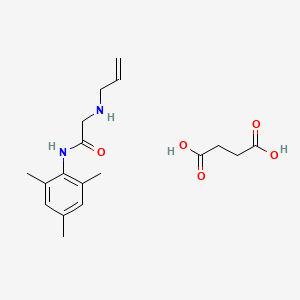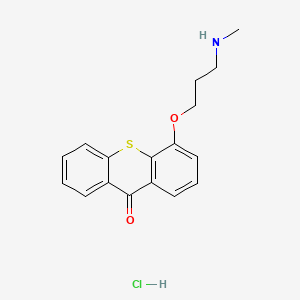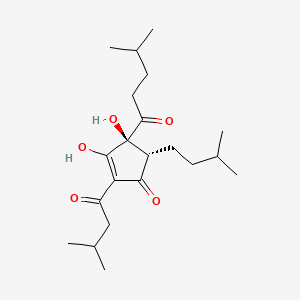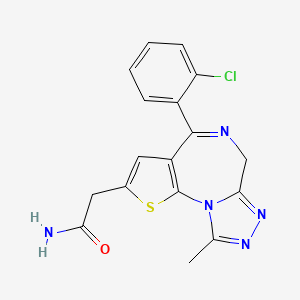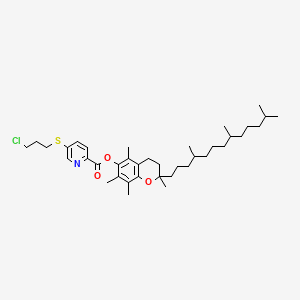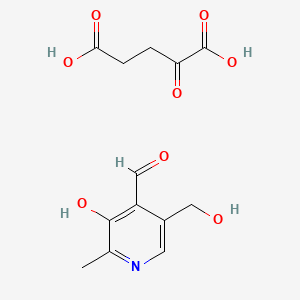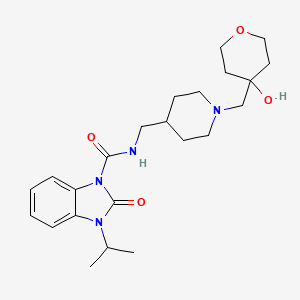
1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Bencimidazol-1-carboxamida, 2,3-dihidro-3-(1-metiletil)-2-oxo-N-((1-((tetrahidro-4-hidroxi-2H-piran-4-il)metil)-4-piperidinil)metil)- es un compuesto orgánico complejo que pertenece a la familia del benzimidazol. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de agentes terapéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1H-Bencimidazol-1-carboxamida, 2,3-dihidro-3-(1-metiletil)-2-oxo-N-((1-((tetrahidro-4-hidroxi-2H-piran-4-il)metil)-4-piperidinil)metil)- normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo de benzimidazol, seguido de la introducción de varios grupos funcionales a través de reacciones de sustitución nucleofílica, oxidación y reducción. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial: En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza una calidad y una escalabilidad consistentes. Se emplean técnicas de purificación como la cristalización, la destilación y la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: 1H-Bencimidazol-1-carboxamida, 2,3-dihidro-3-(1-metiletil)-2-oxo-N-((1-((tetrahidro-4-hidroxi-2H-piran-4-il)metil)-4-piperidinil)metil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo en grupos carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reacciones de sustitución nucleofílica para introducir diferentes sustituyentes en el anillo de benzimidazol.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Disolventes: Metanol, etanol, diclorometano.
Catalizadores: Paladio sobre carbono, óxido de platino.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes.
Aplicaciones Científicas De Investigación
1H-Bencimidazol-1-carboxamida, 2,3-dihidro-3-(1-metiletil)-2-oxo-N-((1-((tetrahidro-4-hidroxi-2H-piran-4-il)metil)-4-piperidinil)metil)- tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Investigado por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, las infecciones y los trastornos neurológicos.
Industria: Utilizado en el desarrollo de agroquímicos, colorantes y polímeros.
Mecanismo De Acción
El mecanismo de acción de 1H-Bencimidazol-1-carboxamida, 2,3-dihidro-3-(1-metiletil)-2-oxo-N-((1-((tetrahidro-4-hidroxi-2H-piran-4-il)metil)-4-piperidinil)metil)- implica su interacción con objetivos moleculares específicos como enzimas, receptores o ácidos nucleicos. Al unirse a estos objetivos, el compuesto puede modular las vías biológicas y ejercer sus efectos. Por ejemplo, puede inhibir la actividad enzimática bloqueando el sitio activo o alterar la función del receptor uniéndose al dominio de unión al ligando del receptor.
Compuestos similares:
1H-Bencimidazol-1-carboxamida: Un análogo más simple con una estructura central similar pero que carece de grupos funcionales adicionales.
2,3-Dihidro-1H-bencimidazol: Otro análogo con un anillo de benzimidazol reducido.
Bencimidazoles N-sustituidos: Compuestos con varios sustituyentes en el átomo de nitrógeno del anillo de benzimidazol.
Singularidad: 1H-Bencimidazol-1-carboxamida, 2,3-dihidro-3-(1-metiletil)-2-oxo-N-((1-((tetrahidro-4-hidroxi-2H-piran-4-il)metil)-4-piperidinil)metil)- es único debido a su compleja estructura y la presencia de múltiples grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
1H-Benzimidazole-1-carboxamide: A simpler analog with similar core structure but lacking additional functional groups.
2,3-Dihydro-1H-benzimidazole: Another analog with a reduced benzimidazole ring.
N-Substituted Benzimidazoles: Compounds with various substituents on the nitrogen atom of the benzimidazole ring.
Uniqueness: 1H-Benzimidazole-1-carboxamide, 2,3-dihydro-3-(1-methylethyl)-2-oxo-N-((1-((tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl)-4-piperidinyl)methyl)- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
847605-11-2 |
|---|---|
Fórmula molecular |
C23H34N4O4 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
N-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C23H34N4O4/c1-17(2)26-19-5-3-4-6-20(19)27(22(26)29)21(28)24-15-18-7-11-25(12-8-18)16-23(30)9-13-31-14-10-23/h3-6,17-18,30H,7-16H2,1-2H3,(H,24,28) |
Clave InChI |
OMZWFGGPQLRSMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NCC3CCN(CC3)CC4(CCOCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



